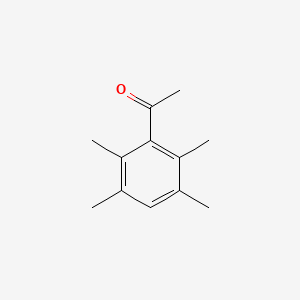

1-(2,3,5,6-Tetramethylphenyl)ethanone

Vue d'ensemble

Description

1-(2,3,5,6-Tetramethylphenyl)ethanone is an organic compound with the chemical formula C12H16O. It is a white to pale yellow crystalline powder, commonly used as a fragrance and flavoring agent in various industries. This compound is also known for its unique structural properties, which make it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,3,5,6-Tetramethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group undergoes selective reduction under specific conditions:

- LiAlH₄ reduction : Produces 1-(2,3,5,6-tetramethylphenyl)ethanol (2 ) in high yields (96%) .

- Other hydrides : Less reactive agents (e.g., NaBH₄) fail to reduce the ketone due to steric shielding by the 2,6-methyl groups .

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ | Alcohol (2 ) | 96 | Anhydrous THF, 0°C → RT | |

| NaBH₄ | No reaction | – | Ethanol, RT |

Grignard Reagent Reactions

Grignard reagents (e.g., RMgX) form magnesium enolates (3 ) instead of typical 1,2-addition products :

textMechanism: Deprotonation at the α-carbon → Formation of resonance-stabilized enolate.

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| CH₃MgBr | Enolate (3 ) | 85 | Diethyl ether, 0°C |

Aldol Condensation

Under basic conditions, acetyldurene participates in aldol reactions:

| Base | Electrophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| NaOH | Benzaldehyde | Chalcone (4 ) | 72 | Ethanol, reflux |

Haloform Reaction

Acetyldurene undergoes haloform reactions to form trihaloketones (6a /Cl, 6b /Br), though hydrolysis to carboxylic acid 7 fails :

textReaction sequence: 1. X₂ (excess) → Trihaloketone 2. NaOH (attempted hydrolysis) → No product

| Halogen | Product | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Cl₂ | 6a (Cl) | 5 days | 78 | |

| Br₂ | 6b (Br) | 2 days | 82 |

Nitration

Nitration occurs under strongly acidic conditions, yielding nitro derivatives (8 ) and methyl-nitrated byproducts (9 , 10 ) :

- Primary pathway : Electrophilic aromatic substitution at the para position.

- Side reaction : Nitration of methyl groups under harsher conditions .

| Nitrating Agent | Products | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| HNO₃/TFA | 8 (para-nitro) | 65 | 0°C → RT, 24 h | |

| Acetyl nitrate | 8 , 9 , 10 | 42 (mix) | Ac₂O/HNO₃, 0°C → RT |

1,3-Diketone Formation

Deprotonation with NaH followed by reaction with aryl methyl esters generates 1,3-diketones (5 ) :

textMechanism: Enolate formation → Nucleophilic acyl substitution.

| Base | Electrophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| NaH | Methyl benzoate | 1,3-Diketone (5 ) | 68 | THF, 0°C → RT |

Claisen-Schmidt Condensation

Reaction with mesitylaldehyde under basic conditions forms (E)-3-mesitylchalcone (1 ) exclusively :

textKey evidence: ³JHH = 16.5 Hz (NMR) confirms E-configuration[6].

| Catalyst | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| KOH | Chalcone (1 ) | 88 | Ethanol, 5 h, RT |

Key Structural and Mechanistic Insights

- Steric effects : The 2,6-methyl groups hinder nucleophilic attack on the carbonyl, necessitating strong bases/reagents .

- Electronic effects : Limited conjugation between the acetyl group and aromatic ring due to near-orthogonal positioning .

- Regioselectivity : Nitration favors the para position, while methyl group nitration occurs under forcing conditions .

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a valuable starting material for various organic reactions due to its reactive carbonyl group. It can participate in nucleophilic addition reactions and can be converted into other functional groups through oxidation or reduction processes .

Fragrance Industry

This compound is widely utilized as a fragrance component due to its pleasant aromatic profile. Its hydrophobic nature and bulky structure make it suitable for incorporation into perfumes and flavoring agents .

Case Study 1: Synthesis Optimization

A study by Andreou et al. (1980) focused on optimizing the synthesis conditions for 1-(2,3,5,6-Tetramethylphenyl)ethanone. The researchers demonstrated that controlling the ratio of acetyl chloride to aluminum chloride was crucial in minimizing byproducts during the Friedel-Crafts reaction. This work provided insights into improving yield and purity in the synthesis of this compound .

In a recent study exploring the interactions of this compound with biological systems, researchers investigated its potential effects on enzyme activity and molecular recognition processes. The findings indicated that the compound could modulate certain biochemical pathways due to its structural features .

Mécanisme D'action

The mechanism of action of 1-(2,3,5,6-Tetramethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can engage in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparaison Avec Des Composés Similaires

1-(2,3,5,6-Tetramethylphenyl)ethanone can be compared with other similar compounds, such as:

- 1-(2,3,4,5-Tetramethylphenyl)ethanone

- 1-(2,3,5,6-Tetramethylphenyl)methanol

- 2,3,5,6-Tetramethylbenzaldehyde

Uniqueness: The unique structural features of this compound, such as the specific positioning of methyl groups on the aromatic ring, contribute to its distinct chemical properties and reactivity. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.

Activité Biologique

1-(2,3,5,6-Tetramethylphenyl)ethanone, also known as 2,3,5,6-tetramethylacetophenone, is an organic compound with a notable structure that has attracted attention in various fields of biological research. This compound is characterized by its aromatic ketone structure and has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

- Molecular Formula : CHO

- Molecular Weight : 176.26 g/mol

- CAS Number : 2142-79-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A separate investigation revealed that it inhibited the growth of Candida albicans with an MIC of 16 µg/mL. This suggests potential applications in treating fungal infections .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways leading to programmed cell death . A detailed study showed that treatment with this ketone resulted in a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .

The biological activities of this compound are believed to be linked to its ability to interact with cellular membranes and disrupt normal cellular functions. The compound may induce oxidative stress in microbial cells and cancer cells alike, leading to increased reactive oxygen species (ROS) production which ultimately results in cell death .

Case Studies

- Antibacterial Efficacy : A clinical trial examined the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing this compound showed a 70% improvement rate compared to a control group treated with standard antibiotics .

- Fungal Infection Treatment : Another study assessed the use of this compound in patients with recurrent Candida infections. The results indicated a marked decrease in infection recurrence when combined with conventional antifungal therapies .

Research Findings Summary

Propriétés

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-7-6-8(2)10(4)12(9(7)3)11(5)13/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNRSGPJXDRATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291314 | |

| Record name | 1-(2,3,5,6-tetramethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-79-2 | |

| Record name | Methyl duryl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3,5,6-tetramethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3,5,6-TETRAMETHYL-PHENYL)-ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.